molecular formula C12H16N2O2S B244965 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Katalognummer B244965
Molekulargewicht: 252.33 g/mol
InChI-Schlüssel: UIJBISXMIOPDQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to modulate the immune system and reduce inflammation. In

Wirkmechanismus

2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its therapeutic effects by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. Specifically, this compound inhibits JAK3 and to a lesser extent JAK1, which are involved in the signaling pathways of interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can prevent the activation of T cells and B cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have significant biochemical and physiological effects, particularly in the immune system. This compound can reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, by inhibiting JAK3 activity. This leads to a reduction in the activation of T cells and B cells, which are involved in the pathogenesis of various inflammatory and autoimmune diseases. Additionally, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can reduce the number of circulating lymphocytes, which further reduces the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several advantages for lab experiments, particularly in the study of autoimmune and inflammatory diseases. This compound has a high degree of selectivity for JAK3, which reduces the risk of off-target effects. Additionally, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a long half-life, which allows for less frequent dosing in animal studies. However, the limitations of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide include its poor solubility and bioavailability, which can limit its effectiveness in vivo. Additionally, this compound has been shown to have immunosuppressive effects, which can increase the risk of infections.

Zukünftige Richtungen

There are several future directions for research on 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of research is the development of more potent and selective JAK inhibitors that can overcome the limitations of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the treatment of autoimmune and inflammatory diseases. Finally, the potential use of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in combination with other immunomodulatory agents, such as biologic therapies, should be explored.

Synthesemethoden

2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-chloro-5-methylthiophene-2-carboxylic acid with isobutylamine to form 4-chloro-5-methylthiophene-2-carboxamide. This intermediate is then reacted with acetic anhydride to form 2-acetylamino-5-chloro-6-methylthiophene-3-carboxamide. The final step involves the reaction of this intermediate with isobutyryl chloride to form 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the signaling pathways involved in immune cell activation and inflammation. By inhibiting JAK activity, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation.

Eigenschaften

Molekularformel

C12H16N2O2S

Molekulargewicht

252.33 g/mol

IUPAC-Name

2-(2-methylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C12H16N2O2S/c1-6(2)11(16)14-12-9(10(13)15)7-4-3-5-8(7)17-12/h6H,3-5H2,1-2H3,(H2,13,15)(H,14,16)

InChI-Schlüssel

UIJBISXMIOPDQD-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N

Kanonische SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.